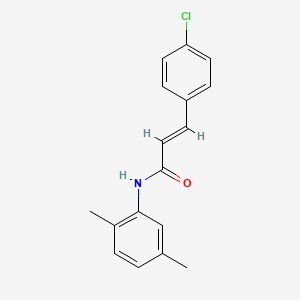

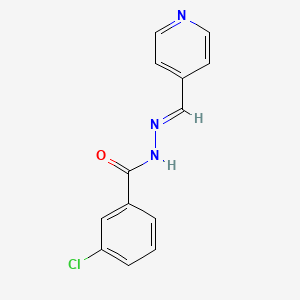

1-(3-bromobenzyl)-4-(cyclopentylamino)-2(1H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives involves several strategic steps, including condensation, cyclization, and substitution reactions, to incorporate different functional groups into the pyrimidinone core. A common approach includes the aromatic nucleophilic substitution reaction, which has been utilized for the synthesis of new unnatural amino acids by masking the oxo function of the 4(3H)-pyrimidinone ring (ElMarrouni & Heras, 2015). Additionally, modifications in the synthesis pathway have led to the development of derivatives through consecutive transformations, highlighting the versatility of pyrimidinone chemistry (Erkin & Krutikov, 2008).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives, including 1-(3-bromobenzyl)-4-(cyclopentylamino)-2(1H)-pyrimidinone, is characterized using a combination of spectroscopic and computational methods. Studies involving NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations provide deep insights into the molecular geometry, electronic structure, and stability of these compounds. For example, research on similar brominated pyrimidinone compounds elucidates their structural configurations and the influence of substituents on their overall stability (Martins et al., 1998).

Chemical Reactions and Properties

Pyrimidinones undergo a variety of chemical reactions, enabling the functionalization of the core structure and the introduction of diverse substituents. Reactions such as bromination, cycloaddition, and radical cyclization are pivotal in the synthesis of pyrimidinone derivatives. These reactions not only extend the chemical diversity of pyrimidinones but also influence their chemical properties, including reactivity and interaction with biological targets (Zigeuner et al., 1975). The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through intramolecular addition of aryl radicals showcases the chemical versatility of pyrimidinones (Majumdar & Mukhopadhyay, 2003).

Applications De Recherche Scientifique

C-C Bond Formation and Synthesis of Heterocycles

A study by Majumdar and Mukhopadhyay (2003) explores the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from dialkyl-5-(N-2'-bromobenzyl,N-methyl aminopyrimidine-2,4-diones, showcasing the potential of these compounds in creating novel heterocyclic structures through intramolecular addition reactions Majumdar & Mukhopadhyay, 2003.

Novel Amino Acids Synthesis

ElMarrouni and Heras (2015) demonstrated the use of a p-benzyloxybenzyloxy group to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids, indicating a method for expanding the diversity of amino acids available for peptide synthesis ElMarrouni & Heras, 2015.

Antiproliferative Activity

Nawrocka et al. (2004) synthesized a series of 2-aminobenzimidazole derivatives, including 2-(o-Bromobenzylamino)benzimidazole, and evaluated their antiproliferative activity in vitro against various human cancer cell lines. Some derivatives exhibited significant cytotoxic activity, underscoring the therapeutic potential of these compounds in cancer treatment Nawrocka et al., 2004.

Microwave-Assisted Synthesis and Anticancer Agents

Hosamani, Reddy, and Devarajegowda (2015) reported on the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids with potent anticancer activity. Their study provides insights into the rapid synthesis and potential therapeutic applications of these compounds Hosamani et al., 2015.

Biological Activity of Pyrazolo[3,4-d]pyrimidine Nucleosides

Cottam et al. (1984) investigated a series of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activity. The study highlights the synthesis process and evaluates the compounds' effectiveness against viruses, tumor cells, and parasites, contributing to the development of new antiviral and antitumor agents Cottam et al., 1984.

Propriétés

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-(cyclopentylamino)pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O/c17-13-5-3-4-12(10-13)11-20-9-8-15(19-16(20)21)18-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGDSQMZKMTLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=O)N(C=C2)CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromobenzyl)-4-(cyclopentylamino)-2(1H)-pyrimidinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)

![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)

![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)

![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)